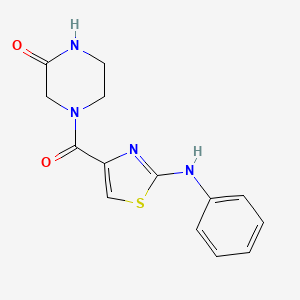

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Related compounds have been found to inhibit ache, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The downstream effects of this could include improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic function is impaired .

Result of Action

The result of the compound’s action would likely be an enhancement of cholinergic neurotransmission due to increased acetylcholine levels . This could potentially lead to improvements in memory and cognition, particularly in conditions characterized by impaired cholinergic function .

Métodos De Preparación

The synthesis of 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one involves multiple steps, typically starting with the preparation of the thiazole ring. One common method involves the reaction of α-halogenated ketones with thiosemicarbazides under reflux conditions . The resulting intermediate can then be further reacted with piperazinone derivatives to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Análisis De Reacciones Químicas

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group, leading to the formation of various derivatives.

Aplicaciones Científicas De Investigación

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Comparación Con Compuestos Similares

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one can be compared with other thiazole and piperazine derivatives:

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and exhibit significant biological activities.

Piperazine Derivatives: Compounds such as piperazine and its derivatives are widely used in pharmaceuticals for their diverse biological activities.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties .

Actividad Biológica

The compound 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2S, with a molecular weight of approximately 272.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

- Inhibition of CDK9 : Research indicates that thiazole derivatives can inhibit cyclin-dependent kinase 9 (CDK9), a crucial regulator in transcriptional control. This inhibition leads to reduced levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

- Antimicrobial Activity : Some studies have reported that thiazole derivatives exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains limited, necessitating further investigation .

- Anticonvulsant Properties : Thiazole-containing compounds have shown promise in anticonvulsant activity. For instance, related compounds have been evaluated for their ability to protect against seizures in animal models, indicating potential therapeutic applications in epilepsy .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on thiazole derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited cellular proliferation in various cancer cell lines through CDK9 inhibition. This suggests that the compound may possess similar anticancer properties, warranting further exploration through in vitro and in vivo studies .

Case Study: Anticonvulsant Activity

In a comparative study of thiazole derivatives, certain analogues exhibited significant anticonvulsant effects in electroshock seizure tests. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance protective efficacy against seizures .

Propiedades

IUPAC Name |

4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPAIFHMEOYLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.